(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine is a heterocyclic compound characterized by a cyclopenta[c]pyridine core structure. It is identified by the chemical identifier 919367-27-4 and has garnered interest due to its potential applications in medicinal chemistry, organic synthesis, and material science. The compound serves as a building block for the synthesis of biologically active molecules and complex heterocyclic structures, making it valuable in various scientific research fields.
This compound is classified under heterocyclic amines, specifically within the pyridine derivatives. It can be sourced from chemical suppliers that specialize in organic compounds for research purposes. Its unique structure contributes to its reactivity and potential biological activities, which are being explored in various scientific studies.
The synthesis of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine can be achieved through several methods. A common approach involves a multicomponent condensation reaction. This method typically includes:
The synthesis often requires careful monitoring of reaction conditions to minimize by-products. For instance, the use of specific catalysts like manganese(II) triflate in oxidation reactions has been noted to enhance yield and selectivity .
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine features a bicyclic structure with a nitrogen atom incorporated into the pyridine ring. The molecular formula is C10H12N2, indicating the presence of two nitrogen atoms within the structure.
The compound's structure can be represented as follows:
This formula highlights its composition and suggests potential interactions with biological systems due to the presence of nitrogen.
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine participates in various chemical reactions:
For oxidation reactions:
For substitution reactions:
The mechanism of action for (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine involves its ability to act as a ligand. It binds to specific molecular targets such as receptors or enzymes, modulating their activity. The exact pathways depend on the derivatives formed from this compound and their respective interactions with biological systems.
The physical properties of (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine include:
Key chemical properties include:
These properties are crucial for its application in synthetic chemistry and biological studies.
(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine has several notable applications:
Nitrogen-containing heterocycles constitute a cornerstone of modern pharmaceutical design, with pyridine (C₅H₅N) serving as a privileged scaffold in drug discovery. As a benzene isostere where one methine group is replaced by nitrogen, pyridine derivatives exhibit enhanced hydrogen-bonding capabilities, dipole moments, and water solubility compared to their carbocyclic counterparts. These properties translate to improved bioavailability and target engagement. Over 7,000 known bioactive compounds incorporate pyridine, including blockbuster drugs such as the anticancer agent imatinib mesylate and the antiviral atazanavir . The nitrogen atom enables critical interactions with biological targets: protonation at physiological pH facilitates ionic bonding with aspartate or glutamate residues in enzyme active sites, while the sp²-hybridized lone pair participates in coordinate covalent bonds with metal ions in metalloenzymes [3] . Pyridine-containing drugs collectively address more than 60 therapeutic areas, with anticancer applications representing 28% of FDA-approved agents between 2000–2022 [10]. This versatility stems from synthetic adaptability—pyridine rings undergo regioselective functionalization at C-2/C-4 positions via electrophilic substitution, metal-catalyzed cross-coupling, or directed ortho-lithiation, enabling precise pharmacophore elaboration .
Table 1: Therapeutic Applications of Pyridine-Based Drug Classes
Therapeutic Area | Representative Drug | Key Molecular Target | Clinical Use |
---|---|---|---|
Oncology | Imatinib mesylate | BCR-ABL tyrosine kinase | Chronic myeloid leukemia |
Virology | Atazanavir | HIV-1 protease | HIV infection |
Neurology | Nicotine | Nicotinic acetylcholine receptor | Smoking cessation |
Cardiology | Amlodipine | L-type calcium channel | Hypertension |
Metabolic | Pyridoxine | Cofactor in decarboxylases | Vitamin B6 deficiency |
The 6,7-dihydro-5H-cyclopenta[c]pyridine system represents a conformationally constrained bicyclic variant where a cyclopentane ring is fused orthogonally to the pyridine core at the c-bond edge. This fusion imposes three critical structural modifications: (1) partial saturation reduces planar rigidity, enhancing conformational adaptability to protein binding pockets; (2) the bent geometry mimics bioactive dihydroisoquinoline motifs while introducing sp³-hybridized carbons that serve as stereochemical control points; and (3) ring fusion elevates π-electron density at the pyridinic nitrogen, increasing basicity (predicted pKa ~8.5) compared to monocyclic pyridines (pKa ~5.2) [6] [10]. Molecular modeling reveals that the 123° angle at the ring fusion point induces a butterfly-like conformation that complements curved binding sites in kinases like FGFR1, contrasting with the linear geometry of bicyclic quinoline analogs [6]. Synthetic accessibility further enhances utility: 6,7-dihydro-5H-cyclopenta[c]pyridin-4-ones serve as key precursors, obtainable via Dieckmann condensation of N-substituted diethyl 2-(2-cyanomethyl)cyclopentane-1,1-dicarboxylates followed by acid hydrolysis [9]. Subsequent reductive amination or nucleophilic substitution at C-4 installs the critical aminomethyl pharmacophore while preserving the bicyclic framework’s stereoelectronic profile [6] [9].
Table 2: Comparative Properties of Bicyclic Pyridine Derivatives
Scaffold | Representative Structure | Log Pa | TPSA (Ų)b | Notable Bioactive Derivatives |
---|---|---|---|---|
Quinoline | Linearly fused benzene-pyridine | 2.9 | 12.9 | Chloroquine (antimalarial) |
1H-Pyrrolo[3,4-b]pyridine | Planar pentagonal-hexagonal fusion | 1.2 | 41.5 | M4 muscarinic receptor modulators [7] |
6,7-Dihydro-5H-cyclopenta[c]pyridine | Orthogonal bent fusion | 1.19 | 29.96 | (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine (FGFR1 inhibitor) [6] |
5,6,7,8-Tetrahydroisoquinoline | Fully saturated bridge | 1.8 | 12.0 | Solifenacin (antimuscarinic) |
aCalculated partition coefficient (octanol/water); bTopological polar surface area
(6,7-Dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine exemplifies a strategic integration of three pharmacophoric elements: (1) the bicyclic aromatic system provides a rigid hydrophobic platform for van der Waals contacts; (2) the endocyclic nitrogen acts as a hydrogen-bond acceptor and protonation site; and (3) the primary amine (-CH₂NH₂) serves as a hydrogen-bond donor/acceptor pair capable of ionic or dipole-dipole interactions. Computational analyses (DFT B3LYP/6-31G*) indicate the electron-donating effect of the cyclopentane ring increases electron density at N1 by 18% compared to unsubstituted pyridine, enhancing proton affinity [10]. The aminomethyl group adopts a preferred conformation where the amine hydrogen atoms align perpendicularly to the pyridine plane, optimizing vectorial presentation to biological targets [6]. This configuration proves critical in kinase inhibition: in fibroblast growth factor receptor 1 (FGFR1), the protonated pyridine nitrogen forms a salt bridge with Asp641, while the primary amine donates hydrogen bonds to the hinge region residue Ala564 [6]. Molecular property calculations predict favorable drug-likeness: molecular weight 134.18 g/mol, Log P 1.19, topological polar surface area (TPSA) 29.96 Ų, and two hydrogen-bond donors—consistent with Lipinski’s criteria for oral bioavailability [9]. Substituent effects significantly modulate activity: methylation at C-5 or C-7 enhances membrane permeability by increasing log P by ~0.4 units, while fluorination at C-2 improves metabolic stability without compromising solubility [6] [10].
Table 3: Molecular Properties of (6,7-Dihydro-5H-Cyclopenta[c]Pyridin-4-yl)Methanamine
Property | Value | Methodology | Pharmacological Relevance |
---|---|---|---|
Molecular formula | C₉H₁₂N₂ | Elemental analysis | Scaffold for derivatization |
Molecular weight | 134.18 g/mol | Mass spectrometry | Meets small-molecule criteria (<500 Da) |
log P | 1.19 | Computational (XLOGP3) | Optimal lipophilicity for absorption |
Topological polar surface area | 29.96 Ų | Ertl’s method | Predicts good membrane permeability |
Hydrogen bond donors | 2 | Structural analysis | Capacity for bidentate interactions |
Hydrogen bond acceptors | 2 | Structural analysis | Target engagement versatility |
pKa (pyridinic N) | ~8.5 | Potentiometric titration | >80% protonation at physiological pH |
Water solubility | -1.51 (log S) | ESOL model | Moderate aqueous solubility |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9